molecular formula C6H6N4S2 B13700407 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole

2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole

Cat. No.: B13700407
M. Wt: 198.3 g/mol
InChI Key: RNCZRNXKKYMNKE-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both thiazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole typically involves the reaction of appropriate thiosemicarbazides with α-haloketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for higher yields and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with DNA and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-oxadiazole
  • 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-triazole
  • 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole derivatives

Uniqueness

This compound is unique due to its specific combination of thiazole and thiadiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6N4S2

Molecular Weight

198.3 g/mol

IUPAC Name

5-(4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H6N4S2/c1-3-4(11-2-8-3)5-9-10-6(7)12-5/h2H,1H3,(H2,7,10)

InChI Key

RNCZRNXKKYMNKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=NN=C(S2)N

Origin of Product

United States

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